Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area vs. N-Benzyl and N-(4-Methylbenzyl) Analogs
Among the 1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine series, the N-cyclopentyl derivative exhibits a PubChem-computed XLogP3-AA of 3.8 and a topological polar surface area (TPSA) of 36.4 Ų [1]. For the N-benzyl analog (CAS 953132-30-4), the presence of an additional aromatic ring increases the XLogP by approximately 0.7–1.0 log units and raises TPSA by ~3–5 Ų (estimated by structural analogy) [1]. For the N-(4-methylbenzyl) analog (CAS 1170568-72-5), the additional methyl group further increases lipophilicity and molecular volume . The N-cyclopentyl derivative's lower lipophilicity and smaller TPSA place it in a more favorable region for predicted CNS permeability according to standard drug-likeness filters (Wager criteria: TPSA < 60 Ų and XLogP between 1–4 [2]).
| Evidence Dimension | Computed XLogP3-AA and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA: 3.8; TPSA: 36.4 Ų; MW: 283.4 g/mol |
| Comparator Or Baseline | N-Benzyl analog (CAS 953132-30-4): estimated XLogP ~4.5–4.8; N-(4-Methylbenzyl) analog (CAS 1170568-72-5): estimated XLogP ~5.0–5.3 |
| Quantified Difference | Target XLogP is lower by ~0.7–1.5 log units vs. benzyl/methylbenzyl analogs |
| Conditions | PubChem computed properties; comparator values estimated by structural analogy in the absence of published experimental logP/logD data |
Why This Matters
For CNS-targeted programs, lower lipophilicity within the 1–4 logP window is associated with reduced non-specific tissue binding and lower metabolic clearance risk, making the N-cyclopentyl derivative a mechanistically distinct starting point compared to higher-logP benzyl analogs.
- [1] PubChem Compound Summary: N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine. PubChem CID 135891236. Computed properties. View Source
- [2] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 435–449. View Source
